

# Application Notes and Protocols for FR-190997 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**FR-190997** is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R).[1][2] It has demonstrated significant biological activity in various experimental models, including antiproliferative effects in cancer cell lines and the ability to lower intraocular pressure.[3][4] These application notes provide detailed protocols for the preparation of **FR-190997** stock solutions for use in cell culture experiments, along with relevant chemical and biological data to guide experimental design.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **FR-190997** is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.



Property	Value	
Full Chemical Name	8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnamoyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline	
Molecular Formula	C41H35Cl2N5O5	
Molecular Weight	760.66 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	
Primary Target	Bradykinin B2 Receptor (B2R)	

## **Preparing FR-190997 Stock Solutions**

The following protocol outlines the steps for preparing a 10 mM stock solution of **FR-190997** in DMSO. This high-concentration stock can then be used to prepare working solutions for various cell culture experiments.

#### Materials:

- FR-190997 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips

#### Protocol:

 Equilibrate FR-190997 to Room Temperature: Before opening, allow the vial of FR-190997 powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the powder.

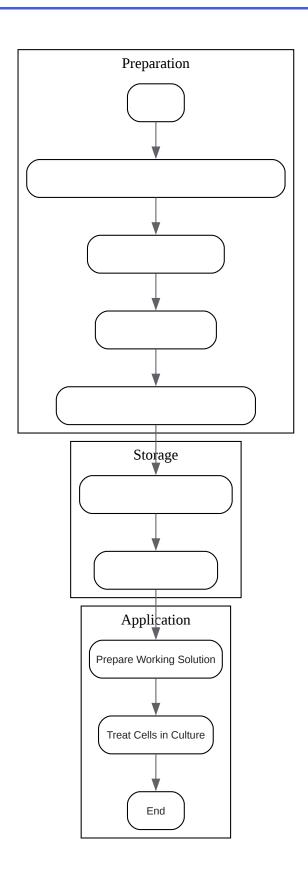


- Weigh FR-190997: Carefully weigh out the desired amount of FR-190997 powder using a
  calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh
  out 7.61 mg of FR-190997.
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed FR-190997 powder. For a 10 mM stock solution, add 1 mL of DMSO for every 7.61 mg of powder.
- Ensure Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
- Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile
  microcentrifuge tubes or vials. This minimizes freeze-thaw cycles which can degrade the
  compound.
- Storage: Store the aliquots at -20°C or -80°C for long-term storage. Based on general guidelines for small molecules in DMSO, stock solutions are expected to be stable for up to one month at -20°C and up to six months at -80°C.[5] However, it is recommended to perform stability tests for your specific experimental conditions.

# Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the workflow for preparing **FR-190997** stock solutions.





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Caption: Workflow for preparing FR-190997 stock solutions.

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## Working Concentrations for Cell Culture Experiments

The optimal working concentration of **FR-190997** will vary depending on the cell type, assay, and experimental goals. The table below provides a summary of reported effective concentrations to serve as a starting point for dose-response experiments.

Application/Cell Line	Reported Concentration (IC50/EC50)	Reference
Antiproliferative (MCF-7)	2.14 μΜ	[3]
Antiproliferative (MDA-MB-231)	0.08 μM (80 nM)	[3][6]
Intracellular Ca <sup>2+</sup> Mobilization	155 nM	[4]
Prostaglandin Production	15-19 nM	[4]

#### General Recommendations:

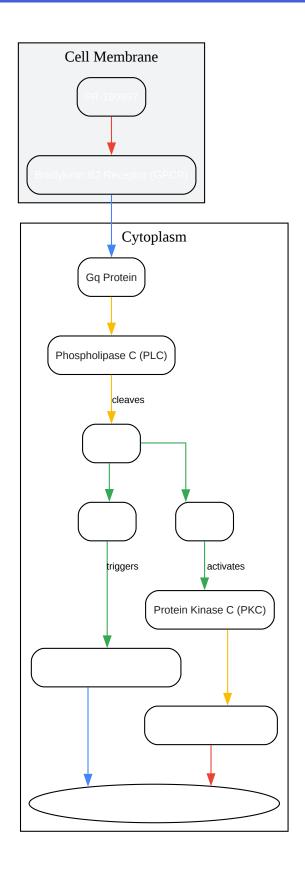
- Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range could be from 10 nM to 10 μM.
- DMSO Control: Always include a vehicle control (DMSO at the same final concentration as
  your highest FR-190997 concentration) in your experiments to account for any effects of the
  solvent on the cells.[7] The final concentration of DMSO in the cell culture medium should
  generally be kept below 0.5% to avoid cytotoxicity.[5]

## **Mechanism of Action and Signaling Pathway**

**FR-190997** acts as a partial agonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[3] Upon binding, it initiates a signaling cascade that has been shown to involve the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium ([Ca<sup>2+</sup>]i) and the activation of the Extracellular signal-regulated kinase (ERK) pathway.[4][8]

The diagram below illustrates the signaling pathway initiated by FR-190997.





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Caption: FR-190997 signaling pathway via the B2 receptor.



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